

Disperse Yellow 232 molecular formula and weight

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Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B139963*

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Technical Guide: Disperse Yellow 232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Disperse Yellow 232**. It also explores the potential biological activity of this coumarin-based dye, focusing on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Core Compound Data

Disperse Yellow 232, a synthetic dye belonging to the coumarin class of compounds, is recognized for its fluorescent properties and has applications in both the textile industry and biomedical research.^[1] Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[2]
Molecular Weight	368.81 g/mol	[2]
IUPAC Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[3]
CAS Number	35773-43-4	
Synonyms	C.I. 55165, Solvent Yellow 160:1	
Appearance	Yellow powder	
Melting Point	195-196 °C	
Boiling Point	575.4±60.0 °C at 760 Torr	

Experimental Protocols

Synthesis of Disperse Yellow 232: One-Pot Reaction

A reported method for the synthesis of **Disperse Yellow 232** and its derivatives involves a one-pot reaction that simplifies the process, increases yield, and reduces cost compared to multi-step approaches.[4]

Materials:

- Ethyl cyanoacetate
- 4-N,N-diethylamino salicylaldehyde
- 4-chloro-2-aminophenol (as the o-aminophenol derivative)
- Aprotic polar solvent (e.g., Dimethylformamide - DMF)
- Organic acid or organic base catalyst (e.g., piperidine)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl cyanoacetate, 4-N,N-diethylamino salicylaldehyde, and 4-chloro-2-aminophenol in an aprotic polar solvent.
- Add a catalytic amount of an organic acid or base.
- Heat the mixture to reflux and maintain the reaction for 10 to 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The product can be isolated through standard post-treatment procedures, which may include precipitation by adding a non-solvent, followed by filtration, washing, and drying.

Analytical Protocol: LC-MS/MS for Detection in Textiles

The following protocol outlines a general procedure for the extraction and analysis of **Disperse Yellow 232** from textile samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Textile sample
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm PTFE)

- LC-MS/MS system with a C18 reversed-phase column

Procedure:

1. Sample Extraction: a. Cut approximately 1 gram of the textile sample into small pieces. b. Place the sample in a flask and add 20 mL of methanol. c. Sonicate the sample in an ultrasonic bath for 30 minutes at 50°C.[\[6\]](#) d. Centrifuge the extract at 10,000 rpm for 10 minutes.[\[6\]](#) e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.[\[6\]](#)

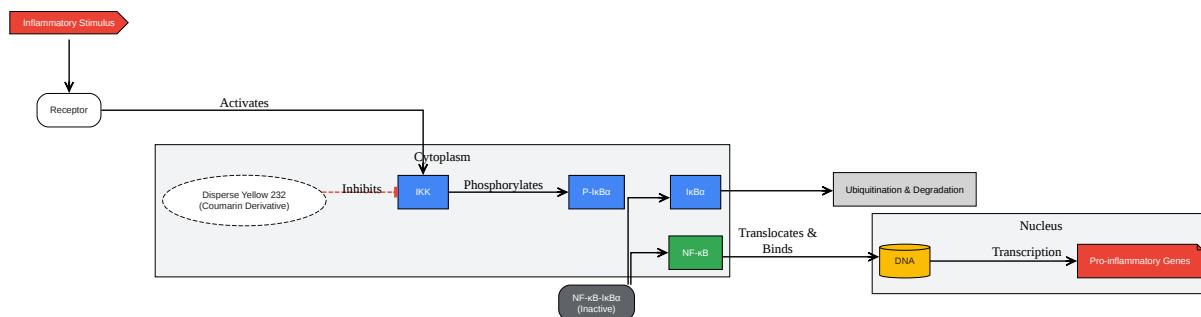
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from high aqueous to high organic content to ensure separation.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

Biological Activity and Signaling Pathway

Coumarin derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[\[8\]](#)[\[9\]](#)[\[10\]](#) Studies on similar 7-substituted coumarin compounds suggest that a potential mechanism for this anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[9\]](#) This pathway is a key regulator of the inflammatory response.

Inhibition of NF-κB Signaling Pathway by Coumarin Derivatives



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Disperse Yellow 232**.

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